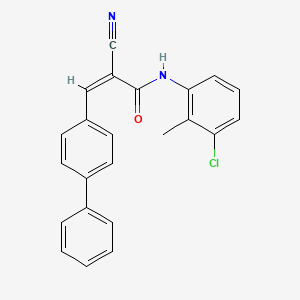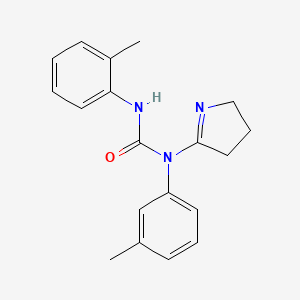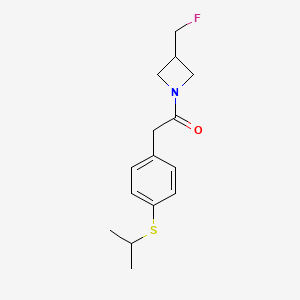
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-phenylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-phenylphenyl)prop-2-enamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential application in scientific research. CCPA belongs to the chemical class of enamide and has a molecular weight of 381.89 g/mol.
Wirkmechanismus
The mechanism of action of CCPA involves the activation of adenosine A1 receptors, which are coupled to Gi/o proteins. Upon activation, the Gi/o proteins inhibit the activity of adenylate cyclase, leading to a decrease in cyclic AMP levels. This, in turn, leads to the inhibition of protein kinase A and the opening of inwardly rectifying potassium channels, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Biochemical and Physiological Effects
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA, indicating its potential application in the treatment of neurological disorders. CCPA has also been shown to have anti-inflammatory and antioxidant properties, indicating its potential application in the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CCPA has several advantages as a research tool. It is a highly selective agonist of the adenosine A1 receptor, which allows for the precise modulation of neuronal activity. It is also relatively stable and can be easily synthesized in large quantities. However, CCPA also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It can also be challenging to administer CCPA to animals, as it is not very soluble in water.
Zukünftige Richtungen
There are several future directions for the study of CCPA. One potential direction is the investigation of its potential application in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and epilepsy. Another potential direction is the investigation of its anti-inflammatory and antioxidant properties and its potential application in the treatment of inflammatory and neurodegenerative diseases. Additionally, the development of more stable and water-soluble analogs of CCPA could enhance its research potential.
Synthesemethoden
The synthesis of CCPA involves the reaction of 3-chloro-2-methylbenzoyl chloride with 4-phenylbenzylamine to form an intermediate, which is then reacted with ethyl cyanoacetate to yield CCPA. The reaction is carried out in the presence of a base and a solvent such as tetrahydrofuran or dimethylformamide. The yield of CCPA obtained from this method is typically high, and the purity can be further enhanced using column chromatography.
Wissenschaftliche Forschungsanwendungen
CCPA has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. It is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release and neuronal excitability. CCPA has been shown to modulate the activity of dopaminergic, glutamatergic, and GABAergic neurons, indicating its potential application in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and epilepsy.
Eigenschaften
IUPAC Name |
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c1-16-21(24)8-5-9-22(16)26-23(27)20(15-25)14-17-10-12-19(13-11-17)18-6-3-2-4-7-18/h2-14H,1H3,(H,26,27)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBDHRVULBQURO-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-phenylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2854500.png)
![Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate](/img/structure/B2854501.png)




![N-[2-[(1-Acetyl-3,4-dihydro-2H-quinolin-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2854511.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2854513.png)
![N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2854514.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2854516.png)
